9H-Fluoren-9-ylmethyl N-(1-amino-7-oxaspiro[3.5]nonan-3-yl)carbamate;hydrochloride
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Description
“9H-Fluoren-9-ylmethyl N-(1-amino-7-oxaspiro[3.5]nonan-3-yl)carbamate;hydrochloride” is a chemical compound with the CAS Number 2580220-87-5 . It is also known by its IUPAC name "9H-fluoren-9-ylmethyl 3-aminopropylcarbamate hydrochloride" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C23H26N2O3.ClH/c24-20-13-21(23(20)9-11-27-12-10-23)25-22(26)28-14-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19;/h1-8,19-21H,9-14,24H2,(H,25,26);1H" . This code provides a detailed description of the molecular structure, including the connectivity, hydrogen atom positions, and stereochemistry.Physical And Chemical Properties Analysis
The molecular weight of this compound is 414.93 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current data.Scientific Research Applications
Chiral Catalysts
The chiral center in EN300-27701331’s spirocyclic moiety makes it a potential candidate for asymmetric catalysis. Researchers might explore its use as a ligand in enantioselective reactions.
For more technical details, you can refer to the Enamine product page . Additionally, the recent work by Prof. Levin and co-workers on nitrogen atom deletion methods may provide context for exploring EN300-27701331’s potential .
properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(1-amino-7-oxaspiro[3.5]nonan-3-yl)carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3.ClH/c24-20-13-21(23(20)9-11-27-12-10-23)25-22(26)28-14-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19;/h1-8,19-21H,9-14,24H2,(H,25,26);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBJSPOZXGYIDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C(CC2NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(9H-fluoren-9-yl)methyl N-{3-amino-7-oxaspiro[3.5]nonan-1-yl}carbamate hydrochloride |
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